

Technical Guide: 3-Mercaptooctyl-acetate-d5

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Compound of Interest

Compound Name: 3-Mercaptooctyl-acetate-d5

Cat. No.: B12372379

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptooctyl-acetate-d5 is the deuterated form of 3-mercaptooctyl acetate. Deuterium-labeled compounds are critical tools in drug discovery and development, primarily utilized as internal standards in quantitative bioanalytical assays due to their mass difference from the unlabeled analyte. Furthermore, the kinetic isotope effect resulting from deuterium substitution can favorably alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic and safety profiles. This guide provides a comprehensive overview of 3-mercaptooctyl-acetate, with a focus on its deuterated analogue, covering its physicochemical properties, synthesis, and analytical characterization. While a specific CAS number for **3-Mercaptooctyl-acetate-d5** is not publicly cataloged, this document compiles relevant data for the non-deuterated parent compound, 3-mercaptooctyl acetate, which serves as a foundational reference.

Physicochemical Properties

The following tables summarize the computed and experimental physicochemical properties for 3-mercaptooctyl acetate and its deuterated analogue.

Table 1: General and Computed Properties of 3-Mercaptooctyl Acetate

Property	Value	Source
IUPAC Name	3-sulfanyloctyl acetate	PubChem[1]
Molecular Formula	C10H20O2S	PubChem[1]
Molecular Weight	204.33 g/mol	PubChem[1]
Monoisotopic Mass	204.11840105 Da	PubChem[1]
XLogP3	3.2	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	9	PubChem[1]
Topological Polar Surface Area	26.3 Å ²	PubChem[1]
Heavy Atom Count	13	PubChem[1]
SMILES	CCCCC(CCOC(=O)C)S	PubChem[1]
InChIKey	WMRTWAVKXSNZCF-UHFFFAOYSA-N	PubChem[1]

Table 2: Properties of **3-Mercaptooctyl-acetate-d5**

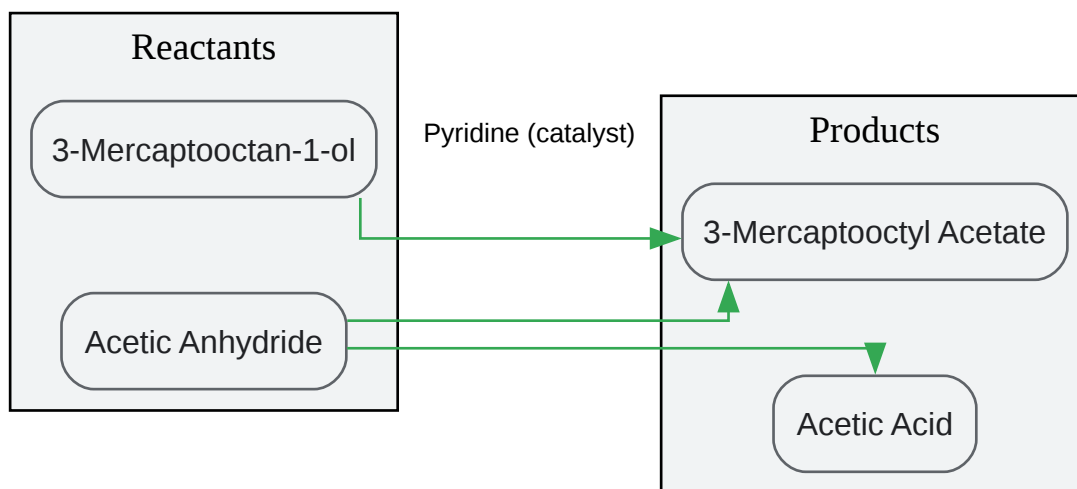
Property	Value	Source
Molecular Formula	C10H15D5O2S	-
Molecular Weight	209.36 g/mol	-
Appearance	Colorless to pale yellow oil	General Observation
Solubility	Soluble in organic solvents (e.g., DMSO, ethanol)	General Observation

Synthesis and Experimental Protocols

Synthesis of 3-Mercaptooctyl Acetate (Non-deuterated)

A common method for the synthesis of mercapto-acetates is through the esterification of the corresponding mercapto-alcohol.

Reaction Scheme:



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Caption: Synthesis of 3-Mercaptooctyl Acetate.

Experimental Protocol:

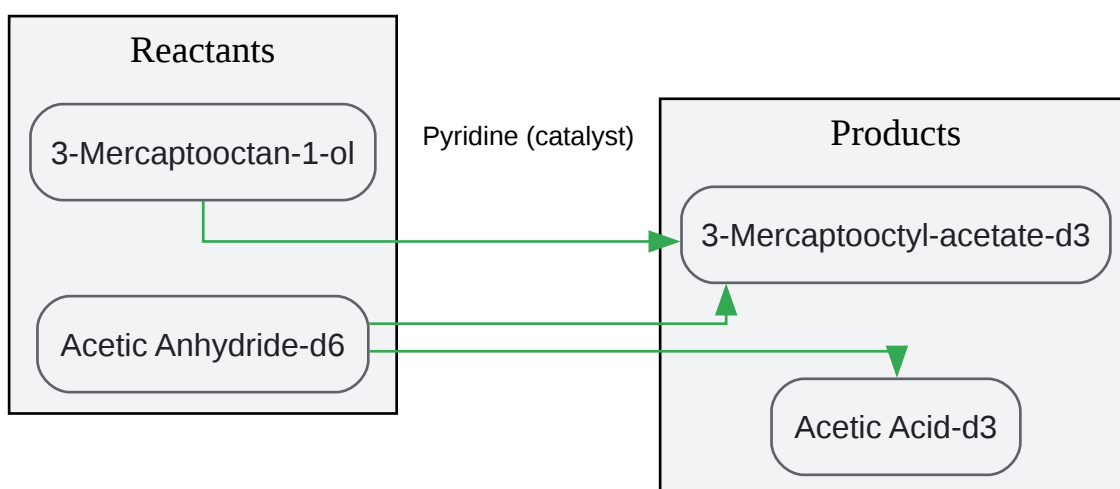
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 3-mercaptooctan-1-ol in a suitable solvent such as dichloromethane.
- **Addition of Reagents:** Add 1.2 equivalents of acetic anhydride and a catalytic amount of pyridine to the solution.
- **Reaction Conditions:** Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with a saturated solution of sodium bicarbonate and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis of 3-Mercaptooctyl-acetate-d5

The synthesis of the deuterated analogue can be achieved by using a deuterated acetylating agent.

Reaction Scheme:



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Caption: Synthesis of 3-Mercaptooctyl-acetate-d3.

To achieve d5 labeling, deuteration would need to occur on the octyl chain, which is a more complex multi-step synthesis. A more direct approach for introducing deuterium is often at the acetyl group, leading to a d3-labeled compound. For a d5-labeled compound, a custom synthesis starting from a deuterated octyl precursor would be necessary.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of 3-mercaptooctyl-acetate and its deuterated form.

Table 3: GC-MS Parameters for Analysis

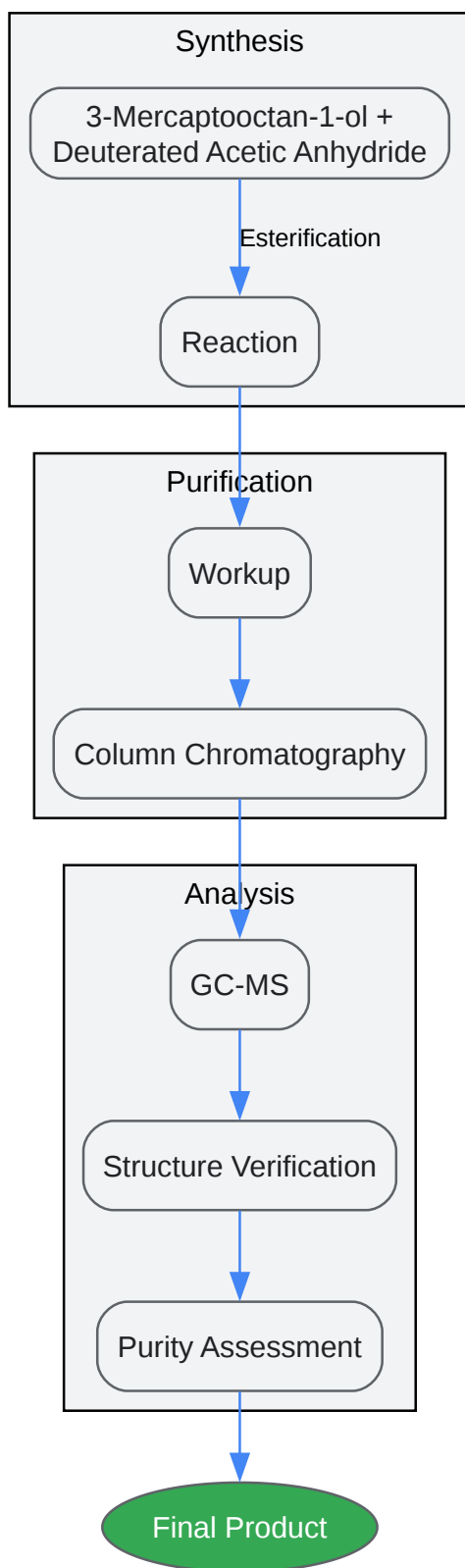
Parameter	Value
GC Column	DB-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent
Injector Temperature	250 °C
Oven Program	Initial temp 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas	Helium at a constant flow of 1 mL/min
MS Ion Source Temp	230 °C
MS Quadrupole Temp	150 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	m/z 40-400

Experimental Protocol:

- Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent like dichloromethane. Prepare a series of dilutions for calibration standards.
- Internal Standard: For quantitative analysis of 3-mercaptooctyl acetate, **3-mercaptooctyl-acetate-d5** can be used as an internal standard.
- Injection: Inject 1 μ L of the sample into the GC-MS system.
- Data Analysis: Identify the analyte peak based on its retention time and mass spectrum. For quantification, use the peak area ratio of the analyte to the internal standard.

Logical Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and analysis of **3-Mercaptooctyl-acetate-d5**.



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Caption: General Workflow for Synthesis and Analysis.

Applications in Research and Drug Development

- Internal Standard: **3-Mercaptooctyl-acetate-d5** is an ideal internal standard for the quantification of 3-mercaptooctyl acetate in biological matrices during pharmacokinetic and metabolic studies.
- Metabolic Profiling: The use of deuterated compounds can help in identifying metabolites by comparing the mass spectra of the deuterated and non-deuterated compounds.
- Kinetic Isotope Effect Studies: By comparing the metabolism of the deuterated and non-deuterated compound, researchers can investigate the kinetic isotope effect on drug metabolism, which can inform the design of drugs with improved metabolic stability.

Conclusion

3-Mercaptooctyl-acetate-d5 represents a valuable tool for researchers in the field of drug development and bioanalysis. This guide has provided a summary of its properties, synthesis, and analytical methods based on the available information for its non-deuterated counterpart. The detailed protocols and structured data presented herein are intended to support the effective utilization of this compound in scientific research.

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References

- 1. 3-Mercaptooctyl-acetate | C₁₀H₂₀O₂S | CID 6430880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 3-Mercaptooctyl-acetate-d5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372379#3-mercaptooctyl-acetate-d5-cas-number]

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